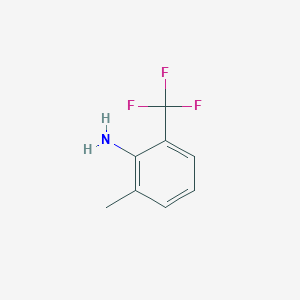
2-甲基-6-(三氟甲基)苯胺
概述
描述
2-Methyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3N . It is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of 2-Methyl-6-(trifluoromethyl)aniline involves several steps . The process starts with tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of the 2-isobutyramide. Under nitrogen protection, n-Butyl Lithium/hexane solution is slowly dripped in. After a period of insulation reaction, sulfuric acid two potassium esters are added, followed by water. The mixture is then warmed up to 50 °C for stratification .Molecular Structure Analysis
The molecular weight of 2-Methyl-6-(trifluoromethyl)aniline is 175.15 . The linear formula of this compound is FC6H3(CF3)NH2 .Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)aniline is involved in various chemical reactions. For instance, it is used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It also undergoes chemical degradation, which promotes dealkylation of the amino group, reduction from the nitro to the amino group, partial oxidation from the trifluoromethyl to the carboxyl group, and subsequently, degradation into smaller fragments .Physical And Chemical Properties Analysis
2-Methyl-6-(trifluoromethyl)aniline has a boiling point of 155 °C and a density of 1.388 g/mL at 25 °C . Its refractive index is 1.462 .科学研究应用
合成和结构研究
- 芳基吖啶的简便合成:2-甲基-6-(三氟甲基)苯胺用于合成芳基吖啶,它与二甲基苯基溴化镁反应,生成具有有趣结构特性的吖啶(Zhang, Sączewski, Wolińska, & Strekowski, 2013)。
- 红外和拉曼光谱分析:使用光谱技术对化合物进行分析,提供有关其分子结构和振动的见解,这对于理解其化学性质至关重要(Arjunan, Rani, & Mohan, 2011)。
在电子摄影中的应用
- 电子传输材料:该化学物质用于合成N-(硝基芴亚亚胺),在正电荷电子摄影中作为电子传输材料表现出高效性能,展示了其在成像技术中的潜力(Matsui, Fukuyasu, Shibata, & Muramatsu, 1993)。
化学合成和反应
- 自由基三氟甲基化:它用于可见光诱导的自由基三氟甲基化过程,导致生物活性化合物和有用的构建块的产生(Xie, Yuan, Abdukader, Zhu, & Ma, 2014)。
- 二卤代苯胺的合成:该化合物用于合成二卤代苯胺,突显了其在生产各种具有化学重要性的分子中的作用(Hu Ai-xi, 2007)。
先进材料开发
- 双环金属铂配合物的形成:其衍生物被研究用于制备发光的铂配合物,这在有机发光二极管(OLEDs)和其他光子器件中具有应用(Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010)。
氢键和分子相互作用
- 有机化合物中氢键的研究:其在有机化合物中氢键和功能团之间相互作用的研究是一个研究课题,有助于更广泛地理解分子相互作用(Hambly & O'Grady, 1962)
安全和危害
未来方向
2-Methyl-6-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s and epilepsy .
作用机制
Target of Action
It’s known that similar compounds have been used in the synthesis of methylguanidine derivatives as prospective pet radioligands for the open channel of the nmda receptor, linked to alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
It’s known to be a reactant in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s likely that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
It’s known that similar compounds have been used in the synthesis of prospective pet radioligands for the open channel of the nmda receptor, suggesting potential applications in the study and treatment of neurodegenerative disorders .
Action Environment
The action of 2-Methyl-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, it’s crucial to ensure adequate ventilation, avoid dust formation, and store the compound under an inert atmosphere . These precautions help maintain the compound’s stability and efficacy.
生化分析
Biochemical Properties
2-Methyl-6-(trifluoromethyl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to participate in reactions involving cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to the formation of stable enzyme-substrate complexes, influencing the compound’s metabolic fate .
Cellular Effects
The effects of 2-Methyl-6-(trifluoromethyl)aniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-Methyl-6-(trifluoromethyl)aniline can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular functions, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-6-(trifluoromethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates and the depletion of products, disrupting normal cellular processes. Additionally, 2-Methyl-6-(trifluoromethyl)aniline can influence gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-6-(trifluoromethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of reactive intermediates. These intermediates can have different biological activities compared to the parent compound, potentially causing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-Methyl-6-(trifluoromethyl)aniline have been associated with hepatotoxicity and nephrotoxicity in animal studies. These effects are likely due to the compound’s interaction with key metabolic enzymes and the generation of reactive metabolites .
Metabolic Pathways
2-Methyl-6-(trifluoromethyl)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methyl-6-(trifluoromethyl)aniline within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes due to its lipophilicity, allowing it to reach intracellular targets. Additionally, it can interact with specific transporters and binding proteins, which facilitate its distribution within the body. These interactions can affect the compound’s localization and accumulation in different tissues .
Subcellular Localization
2-Methyl-6-(trifluoromethyl)aniline exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins .
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCTHRQJVSSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536642 | |
| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88301-98-8 | |
| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

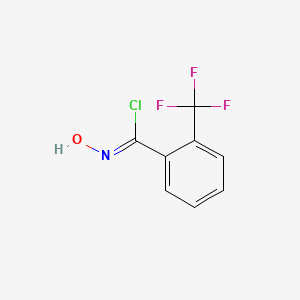
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
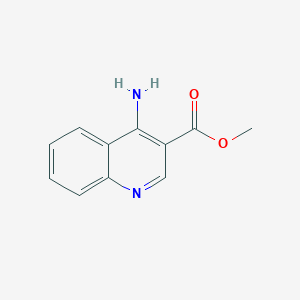
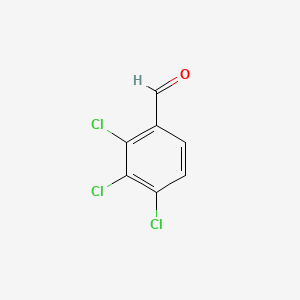



![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
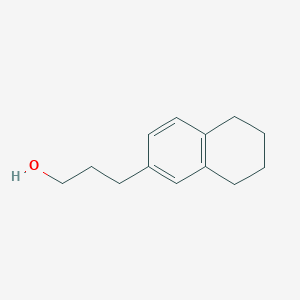
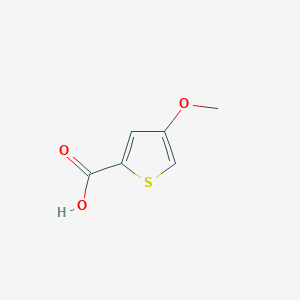
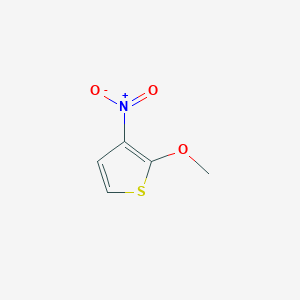
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)